3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-20-13-12(14(24)21(2)16(20)25)23-8-11(19-22(3)15(23)18-13)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHPOXZLRBJTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the chlorophenyl and methyl groups. Key steps include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors such as aminoimidazole carboxamide ribonucleotide (AICAR) derivatives.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Compound A : 3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS: 919020-09-0)
- Structural Difference : An isopropyl group replaces the methyl group at position 1.
- This modification is common in optimizing pharmacokinetic properties, such as metabolic stability .
Compound B : 3-(4-Chlorophenyl)-1-phenyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Structural Difference : A phenyl group substitutes the methyl at position 1.
- Implications : The aromatic phenyl group increases lipophilicity, which could improve membrane permeability but may also reduce aqueous solubility. Such derivatives are often explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration .
Substituent Modifications at Positions 7 and 9
Compound C : 3,4,9-Trimethyl-1,7-bis(piperidin-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS: 106087-41-6)
- Structural Difference : Piperidinylmethyl groups replace methyl groups at positions 1 and 5.
- Implications : The piperidine rings introduce basic nitrogen atoms, which may enhance solubility in acidic environments via protonation. Such modifications are relevant for designing prodrugs or improving bioavailability .
Research and Industrial Relevance
- Target Compound : Primarily used as a synthetic intermediate, reflecting its structural simplicity and stability .
- Compound A : The isopropyl variant may serve in medicinal chemistry for lead optimization.
- Compound B : The phenyl analog’s lipophilicity makes it a candidate for hydrophobic drug delivery systems .
Biological Activity
3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a purine-like core fused with a triazine ring, which is known for various pharmacological properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H15ClN6O2
- Molecular Weight : 358.782 g/mol
- LogP : 2.3 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions and cyclization processes. The presence of the 4-chlorophenyl group is significant as it enhances the compound's biological activity by potentially increasing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often evaluated using the agar diffusion method or minimum inhibitory concentration (MIC) assays.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| Staphylococcus aureus | 16 | |
| Klebsiella pneumoniae | 64 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been assessed through in vitro studies on peripheral blood mononuclear cells (PBMCs). The compound has been shown to modulate cytokine release significantly.
- Cytokines Evaluated : TNF-α (Tumor Necrosis Factor-alpha), IL-6 (Interleukin-6), IFN-γ (Interferon-gamma), and IL-10.
- Results : At concentrations around 50 µg/mL, the compound reduced TNF-α production by approximately 44–60%, demonstrating its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines with promising results indicating inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular pathways:
- Inhibition of Cytokine Production : By modulating the signaling pathways involved in inflammation.
- Cell Cycle Arrest : Potentially through interactions with DNA or cellular proteins involved in cell division.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis of derivatives and their biological evaluations:
-
Study on Antimicrobial Activity :
- Conducted on synthesized derivatives showing varying degrees of effectiveness against pathogens.
- Results indicated that modifications to the triazine core could enhance antibacterial potency.
-
Anti-inflammatory Studies :
- Evaluated in PBMC cultures stimulated with lipopolysaccharides (LPS).
- Found to significantly inhibit pro-inflammatory cytokines without affecting cell viability adversely.
-
Anticancer Investigations :
- Tested against multiple cancer cell lines showing dose-dependent inhibition of growth.
- Further studies are needed to elucidate the exact mechanisms involved.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimizing synthesis involves systematic variation of reaction parameters. For example:
- Temperature Control : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions. Lower temperatures (40–60°C) improve selectivity for intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency in purine-triazine ring formation.
- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity fractions (>98%) .
- Analytical Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) or LC-MS to identify byproducts early .
Key Parameters Table:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 12–24 hours | Longer durations improve cyclization but increase decomposition risk |
| Solvent | DMF or THF | Polar aprotic solvents enhance solubility of intermediates |
| Workup | Acidic precipitation | Removes unreacted amines via pH adjustment (pH 3–4) |
Basic: What analytical techniques confirm the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; methyl groups at δ 2.1–2.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the fused purine-triazine core .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 430.1502 [M+H]⁺) confirms molecular formula (C₁₉H₁₆ClN₇O₂) and detects isotopic Cl patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angle between purine and triazine rings: 15–20°) .
Advanced: How can the mechanism of action (MOA) be elucidated in biological systems?
Methodological Answer:
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases) from cell lysates. Validate via Western blot .
- Molecular Docking : Perform in silico docking (AutoDock Vina) against potential targets (e.g., PDE4B or adenosine receptors). Prioritize binding poses with ΔG < −8 kcal/mol .
- Functional Assays : Measure cAMP levels (ELISA) in HEK293 cells to test PDE inhibition or use luciferase reporters for transcriptional activity modulation .
Contradiction Management : If conflicting MOA data arise (e.g., anti-inflammatory vs. anticancer), verify assay conditions (cell type, dose, exposure time) and compound stability (e.g., serum degradation) .
Advanced: What strategies enhance bioavailability and target specificity?
Methodological Answer:
- Prodrug Design : Introduce ester groups at the 6-position to improve solubility. Hydrolyze in vivo to active form via esterases .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm) for sustained release and reduced hepatic clearance .
- Structural Modifications : Replace 4-chlorophenyl with 4-fluorophenyl to reduce metabolic oxidation while maintaining target affinity (test via CYP450 microsomal assays) .
Advanced: How to resolve discrepancies in reported biological activities?
Methodological Answer:
- Purity Verification : Reanalyze batches via HPLC-UV/ELSD. Impurities >2% (e.g., dechlorinated byproducts) may skew activity .
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays). Use reference inhibitors as controls .
- Meta-Analysis : Pool data from independent studies (n ≥ 3) and apply statistical models (e.g., random-effects) to identify outliers .
Advanced: What methodologies explore structure-activity relationships (SAR)?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., 4-bromo, 4-methylphenyl) and test in enzyme inhibition assays. Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends .
- Computational SAR : Use QSAR models (e.g., CoMFA) to correlate electronic descriptors (HOMO/LUMO) with anti-inflammatory activity .
- Crystallographic Analysis : Compare X-ray structures of analog-target complexes to identify critical hydrogen bonds (e.g., between triazine N3 and Asp154 in PDE4B) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
